molecular formula C12H11N5 B2532946 2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 685108-16-1

2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2532946
CAS No.: 685108-16-1
M. Wt: 225.255
InChI Key: AQDBSLWHYKWASG-UHFFFAOYSA-N
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Description

2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate precursors followed by cyclization. One common method includes the reaction of 2-aminopyridine with 3-methyl-1-phenyl-1H-pyrazol-5-amine under specific conditions to form the desired compound . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine has been studied for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct photophysical properties and biological activities. Its ability to act as a fluorescent probe and its potential therapeutic applications make it a valuable compound in both research and industry .

Properties

IUPAC Name

2-methyl-6-pyridin-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c1-8-6-11-15-7-9(12(13)17(11)16-8)10-4-2-3-5-14-10/h2-7H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDBSLWHYKWASG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=CC(=C2N)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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